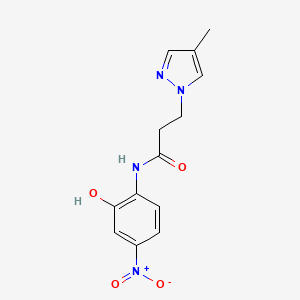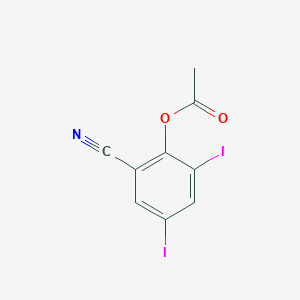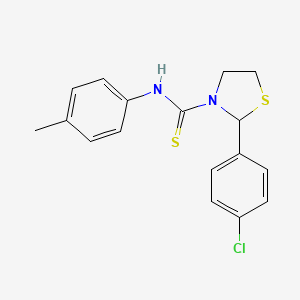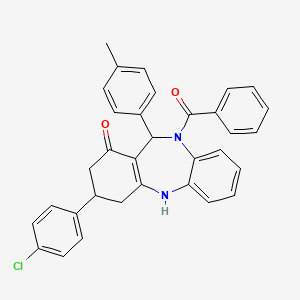
(4-bromo-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a chemical compound that features a pyrazole ring substituted with a bromine atom and a methanone group attached to a trimethoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Coupling with Trimethoxybenzaldehyde: The brominated pyrazole is then coupled with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-bromo-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanone group.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents such as sodium borohydride (NaBH4) can be used.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
(4-bromo-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in cancer and infectious diseases.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: The compound can be used as a probe in biological studies to investigate the function of various biomolecules and pathways.
Mecanismo De Acción
The mechanism of action of (4-bromo-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The brominated pyrazole moiety may also contribute to the compound’s activity by interacting with other molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(4-bromo-1H-pyrazol-1-yl)(3,4,5-trimethoxyphenyl)methanone: shares similarities with other compounds containing the trimethoxyphenyl group, such as colchicine and combretastatin derivatives.
Other Pyrazole Derivatives: Compounds such as 4-bromo-1H-pyrazole and 3,4,5-trimethoxybenzaldehyde are structurally related and may exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of the brominated pyrazole and trimethoxyphenyl moieties, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H13BrN2O4 |
|---|---|
Peso molecular |
341.16 g/mol |
Nombre IUPAC |
(4-bromopyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H13BrN2O4/c1-18-10-4-8(5-11(19-2)12(10)20-3)13(17)16-7-9(14)6-15-16/h4-7H,1-3H3 |
Clave InChI |
FGFAPVALINVNQJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl [4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10896278.png)
![(4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenoxy)acetic acid](/img/structure/B10896291.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(difluoromethoxy)-5-methylphenyl]-2-methylpropanamide](/img/structure/B10896292.png)
![ethyl 4-(5-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B10896297.png)

![2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10896299.png)
![Methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[B,E][1,4]diazepin-11-YL]benzoate](/img/structure/B10896306.png)
![(2E)-N-(5-chloro-2-methylphenyl)-2-cyano-3-[1-(naphthalen-1-ylmethyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10896309.png)
![2-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B10896311.png)

![(2Z)-2-{[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]imino}-3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B10896326.png)

![4-(2-ethylpyrazol-3-yl)-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896329.png)
